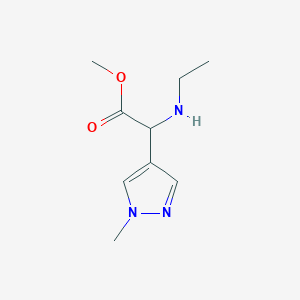

Methyl 2-(ethylamino)-2-(1-methyl-1H-pyrazol-4-yl)acetate

Description

Properties

Molecular Formula |

C9H15N3O2 |

|---|---|

Molecular Weight |

197.23 g/mol |

IUPAC Name |

methyl 2-(ethylamino)-2-(1-methylpyrazol-4-yl)acetate |

InChI |

InChI=1S/C9H15N3O2/c1-4-10-8(9(13)14-3)7-5-11-12(2)6-7/h5-6,8,10H,4H2,1-3H3 |

InChI Key |

CUCMOZXSBKZJGP-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(C1=CN(N=C1)C)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(ethylamino)-2-(1-methyl-1H-pyrazol-4-yl)acetate typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.

Introduction of the Ethylamino Group: The ethylamino group can be introduced via nucleophilic substitution reactions.

Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(ethylamino)-2-(1-methyl-1H-pyrazol-4-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: May serve as a probe or ligand in biochemical studies.

Medicine: Potential use in drug development due to its bioactive properties.

Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(ethylamino)-2-(1-methyl-1H-pyrazol-4-yl)acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Molecular Properties

The target compound’s structural uniqueness lies in its ethylamino group and 1-methylpyrazole core, distinguishing it from analogs. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

*Calculated based on formula.

Key Observations :

- Substituent Impact: The ethylamino group in the target compound may enhance solubility and hydrogen-bonding capacity compared to the dimethylpyrazole in . This could favor pharmacokinetic properties in drug design.

- Complexity vs. Simplicity : The compound in incorporates a pyrazolo-pyrimidinyl system, increasing molecular weight and complexity, likely enhancing target specificity for AMPK inhibition. In contrast, the target compound’s simpler structure may offer synthetic accessibility.

Biological Activity

Methyl 2-(ethylamino)-2-(1-methyl-1H-pyrazol-4-yl)acetate, with the CAS number 1218520-37-6, is a compound that has garnered interest due to its potential biological activities. This article aims to summarize the existing research findings related to its biological activity, including its chemical properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : CHNO

- Molecular Weight : 197.23 g/mol

- Structure : The compound features a pyrazole ring, which is known for its diverse biological activities.

Research indicates that compounds similar to this compound may exhibit various mechanisms of action, particularly in cancer therapy. Some potential mechanisms include:

- Inhibition of Kinases : Compounds with similar structures have been shown to inhibit key kinases involved in cancer progression, such as V600EBRAF and Aurora A kinase .

- Induction of Apoptosis : Certain derivatives can activate apoptotic pathways, leading to programmed cell death in cancer cells .

- Anti-inflammatory Effects : Pyrazole derivatives often exhibit anti-inflammatory properties, which may contribute to their therapeutic efficacy in various diseases .

Biological Activity and Case Studies

Several studies have evaluated the biological activity of this compound and related compounds. Here are some notable findings:

Anticancer Activity

A study on structurally related pyrazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : A549 (lung carcinoma), MCF7 (breast adenocarcinoma), and HT29 (colon adenocarcinoma).

- Results : The compounds exhibited IC values in the low micromolar range, indicating potent anticancer activity .

Enzyme Inhibition

Research has also highlighted the ability of these compounds to inhibit specific enzymes:

- VEGFR-2 Inhibition : Some derivatives were identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a critical role in tumor angiogenesis .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing pyrazole-containing analogs like Methyl 2-(ethylamino)-2-(1-methyl-1H-pyrazol-4-yl)acetate?

- Methodology :

- Cyclocondensation : React ethyl acetoacetate with phenylhydrazine and DMF-DMA to form pyrazole intermediates, followed by hydrolysis to yield carboxylic acid derivatives (e.g., 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid) .

- Azide Substitution : Use NaN₃ in DMF at 50°C to substitute chloro groups in pyrazole precursors (e.g., 4-chloromethylpyrazole), followed by purification via ethanol recrystallization .

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

- Spectroscopy :

- IR/NMR : Confirm functional groups (e.g., ester, pyrazole) via characteristic peaks (e.g., C=O stretch at ~1700 cm⁻¹ in IR; ethylamino proton signals at δ 1.2–1.4 ppm in ¹H NMR) .

- Crystallography :

- X-ray Diffraction : Refine structures using SHELXL (e.g., hydrogen-bonding networks, planar fused-ring systems). SHELX programs are robust for small-molecule refinement and twinned data .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of pyrazole-4-carboxylate intermediates?

- Variables to Test :

- Temperature : Higher temps (e.g., 80°C) for faster cyclization but risk side reactions .

- Catalysts : Test Lewis acids (e.g., ZnCl₂) for DMF-DMA-mediated cyclocondensation .

- Solvent Polarity : Compare DMF vs. THF for azide substitution kinetics .

Q. How do crystallographic data resolve contradictions in proposed hydrogen-bonding configurations?

- Case Study :

- For ethyl 2-(2-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)acetate, hydrogen bonds between amino groups and triazole N atoms were confirmed via SHELXL refinement. Discrepancies in planar vs. non-planar geometries were resolved using restraint parameters (N–H distance: 0.88±0.01 Å) .

Q. What computational methods complement experimental data in predicting reactivity or stability?

- DFT Studies :

- Optimize geometries at B3LYP/6-31G(d) level to predict tautomeric preferences (e.g., pyrazole vs. pyrazolium forms) .

- Calculate Fukui indices to identify nucleophilic/electrophilic sites for derivatization .

Q. How are pharmacological properties (e.g., enzyme inhibition) evaluated for pyrazole-acetate derivatives?

- In Vitro Assays :

- Kinase Inhibition : Screen against COX-2 or MAPK using fluorescence polarization .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the regioselectivity of pyrazole functionalization?

- Root Causes :

- Steric Effects : Bulky substituents (e.g., 1-methyl-1H-pyrazol-4-yl) may direct reactions to C3 over C5 positions .

- Solvent Polarity : Polar aprotic solvents (DMF) favor SN2 mechanisms, altering substitution patterns .

Methodological Best Practices

Q. What protocols ensure reproducibility in synthesizing and characterizing this compound?

- Synthesis :

- Use anhydrous conditions for azide reactions to prevent hydrolysis .

- Purify intermediates via column chromatography (silica gel, hexane/EtOAc) .

- Characterization :

- Validate crystallographic models with R-factor convergence (<5%) and residual density maps .

- Cross-check NMR assignments with DEPT-135/HSQC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.